2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol
Overview
Description
It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form hexadecanoic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Hexadecyl halides or esters.
Scientific Research Applications
N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in lipidomics to investigate lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .
Biological Activity
Overview of 2,2,3,3,4,4,...-hentriacontadeuteriohexadecan-1-ol
Chemical Structure and Properties
- The compound is a long-chain alcohol with a deuterated structure. The presence of deuterium atoms (heavy hydrogen) can influence its physical and chemical properties compared to its non-deuterated counterparts.
- Its systematic name indicates that it has 31 carbon atoms and is primarily characterized by a hydroxyl (-OH) functional group at one end.
1. General Biological Effects
Long-chain alcohols like hentriacontadecan-1-ol are known to exhibit various biological activities due to their hydrophobic nature and ability to interact with cell membranes. They can influence:
- Membrane Fluidity : Long-chain alcohols can integrate into lipid bilayers and alter their fluidity and permeability.
- Cell Signaling : They may act as signaling molecules or precursors for bioactive lipids.
2. Potential Applications
- Pharmaceuticals : Due to their structural properties, such compounds are often studied for their potential use in drug formulations to enhance solubility or bioavailability.
- Cosmetics : Long-chain alcohols are commonly used in cosmetic formulations for their emollient properties.
3. Toxicity and Safety
While long-chain alcohols can have beneficial effects in certain contexts (e.g., as solvents or emollients), they may also pose toxicity risks at high concentrations. Research on similar compounds has shown:
- Cytotoxicity : Some long-chain alcohols can induce cell death in specific cell lines when used in high concentrations.
- Irritation : They may cause skin irritation or sensitization in sensitive individuals.
Case Study 1: Membrane Interaction
Research has indicated that long-chain alcohols can significantly alter the biophysical properties of membranes. For instance:
- A study demonstrated that the incorporation of long-chain alcohols into phospholipid bilayers resulted in increased membrane fluidity and altered permeability characteristics.
Case Study 2: Drug Formulation
In pharmaceutical development:
- Long-chain alcohols have been evaluated as potential excipients for enhancing the solubility of poorly soluble drugs. Their ability to modify lipid solubility is crucial for improving oral bioavailability.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-SAQPIRCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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